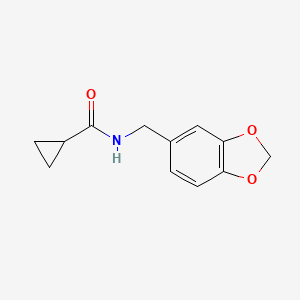
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide, also known as MDMP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MDMP is a psychoactive substance that belongs to the class of entactogens, which are known to enhance feelings of empathy, emotional closeness, and sociability.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide is believed to exert its effects by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, emotion, and social behavior. N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide is also believed to act as a serotonin agonist, which means that it binds to and activates serotonin receptors in the brain.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase feelings of empathy, emotional closeness, and sociability. N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide has also been shown to produce mild visual and auditory hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide in lab experiments is that it produces a range of effects that are similar to those produced by other entactogens, such as MDMA. This makes it a useful tool for investigating the role of serotonin in the brain and the effects of entactogens on social behavior and emotional processing. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide in lab experiments is that it is a psychoactive substance, which means that it can produce unwanted effects in study participants. Additionally, N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research involving N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide. One area of interest is the potential therapeutic effects of entactogens in the treatment of various psychiatric disorders, such as post-traumatic stress disorder and depression. Another area of interest is the development of new entactogens that produce fewer unwanted effects than existing compounds. Additionally, there is a need for further research into the long-term effects of entactogen use on brain function and mental health.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide is a complex process that involves several steps. The starting material for the synthesis is safrole, which is a natural compound found in various plants. The first step involves the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone) via a series of chemical reactions. MDP2P is then reduced to MDMA (3,4-methylenedioxymethamphetamine), which is further converted to N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide through a series of chemical reactions.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide has gained attention in the scientific community due to its potential use in various research applications. It has been used in studies exploring the role of serotonin in the brain, as well as in studies investigating the effects of entactogens on social behavior and emotional processing. N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide has also been used in studies exploring the potential therapeutic effects of entactogens in the treatment of various psychiatric disorders.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12(9-2-3-9)13-6-8-1-4-10-11(5-8)16-7-15-10/h1,4-5,9H,2-3,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDDVZKEVPCRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)
![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)
![3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5794651.png)
![2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)

![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5794666.png)

![N'-[(cyclohexylacetyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5794672.png)
![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)
![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)

![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)
